

Viniferol D and its relation to resveratrol oligomers

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Compound of Interest

Compound Name: *Viniferol D*

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An In-depth Technical Guide to **Viniferol D** and its Relation to Resveratrol Oligomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferol D is a naturally occurring stilbenoid, specifically a resveratrol trimer, that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the diverse family of resveratrol oligomers, **Viniferol D** is biosynthetically derived from the oxidative coupling of resveratrol monomers. These oligomers are recognized for a wide array of biological effects, including antioxidant, anti-inflammatory, and cytotoxic properties. This technical guide provides a comprehensive overview of **Viniferol D**, its chemical nature, its relationship to other resveratrol oligomers, and the current state of research into its biological activities and mechanisms of action.

Chemical Structure and Properties

Viniferol D is a complex polyphenol with a molecular formula of $C_{42}H_{32}O_9$ and a molecular weight of 680.70.[1] It was first isolated from the stems of the 'Kyohou' cultivar of *Vitis vinifera* (grapevine).[2] The structure of (+)-**Viniferol D** features a unique bicyclo[5.3.0]decane ring system, which distinguishes it from other resveratrol trimers.[2]

Table 1: Chemical Properties of **Viniferol D**

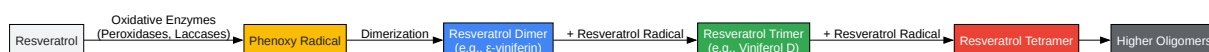
Property	Value	Reference
Molecular Formula	C ₄₂ H ₃₂ O ₉	[1]
Molecular Weight	680.70 g/mol	[1]
IUPAC Name	(3S,4S,4aR,5R,9bR,10S)-4-(3,5-Dihydroxyphenyl)-3,5,10-tris(4-hydroxyphenyl)-3,4,4a,5,9b,10-hexahydro-11-oxabenzocyclohepta[1,2,3,4-jkl]-as-indacene-2,6,8-triol	[1]
Natural Source	Stems of Vitis vinifera cv. 'Kyohou'	[2]
Appearance	Powder	[1]

Relation to Resveratrol Oligomers and Biosynthesis

Resveratrol oligomers are a class of polyphenolic compounds formed by the oxidative coupling of two or more resveratrol units.[5][6] This polymerization can result in a vast array of structurally diverse molecules, including dimers, trimers, tetramers, and higher-order oligomers.[5][6] The biosynthesis of these compounds is a plant defense mechanism against pathogens and environmental stress.[7]

The formation of resveratrol oligomers is believed to proceed through the enzymatic oxidation of resveratrol, leading to the generation of phenoxy radicals. These radicals then undergo regioselective coupling to form various oligomeric structures.[8] The specific enzymes involved are thought to be peroxidases and laccases.[7] The structural diversity of resveratrol oligomers arises from the different possible connection points between the resveratrol units.

Diagram 1: Biosynthesis of Resveratrol Oligomers



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Caption: Oxidative coupling of resveratrol to form oligomers.

Biological Activities and Quantitative Data

While specific quantitative data for the biological activities of isolated **Viniferol D** are scarce in the currently available literature, studies on stilbenoid-rich extracts from *Vitis vinifera* stems and other purified resveratrol oligomers provide insights into its potential therapeutic effects.

Cytotoxic Activity

Extracts from *Vitis vinifera* stems, which contain a mixture of stilbenoids including resveratrol oligomers, have demonstrated cytotoxic effects against various cancer cell lines.[9] Although specific IC₅₀ values for **Viniferol D** are not available, data for other resveratrol trimers and related compounds have been reported.

Table 2: Cytotoxicity of Resveratrol Oligomers and Stilbenoid-Rich Extracts

Compound/Extract	Cell Line	Activity	IC ₅₀ Value	Reference
trans-Gnetin H (stilbene dimer)	DU-145 (prostate cancer)	Cytotoxicity	4.89–8.61 μM	[10]
cis-Gnetin H (stilbene dimer)	MDA-MB-231 (breast cancer)	Cytotoxicity	4.89–8.61 μM	[10]
Suffruticosol E (stilbene trimer)	DU-145 (prostate cancer)	Cytotoxicity	4.89–8.61 μM	[10]
Vitis vinifera Stem Ethyl Acetate Extract	HCT-116 (colorectal cancer)	Cytotoxicity	12.5 μg/mL	[9]

Anti-inflammatory Activity

Stilbenoids are known to possess anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK

pathways.^[11] While direct data for **Viniferol D** is not available, extracts rich in resveratrol oligomers have shown significant anti-inflammatory effects.

Table 3: Anti-inflammatory Activity of Stilbenoid-Rich Extracts

Extract	Assay	IC ₅₀ Value	Reference
Vitis vinifera Stem Ethyl Acetate Extract	15-lipoxygenase inhibition	26.6 µg/mL	[9]

Antioxidant Activity

The antioxidant capacity of resveratrol and its oligomers is a well-documented phenomenon. These compounds can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.

Table 4: Antioxidant Activity of Resveratrol Oligomers and Stilbenoid-Rich Extracts

Compound/Extract	Assay	IC ₅₀ Value	Reference
Wenchowenol (resveratrol trimer)	DPPH radical scavenging	43 µM	[12]
Vitis vinifera Stem Ethyl Acetate Extract	DPPH radical scavenging	42.5 µg/mL	[9]

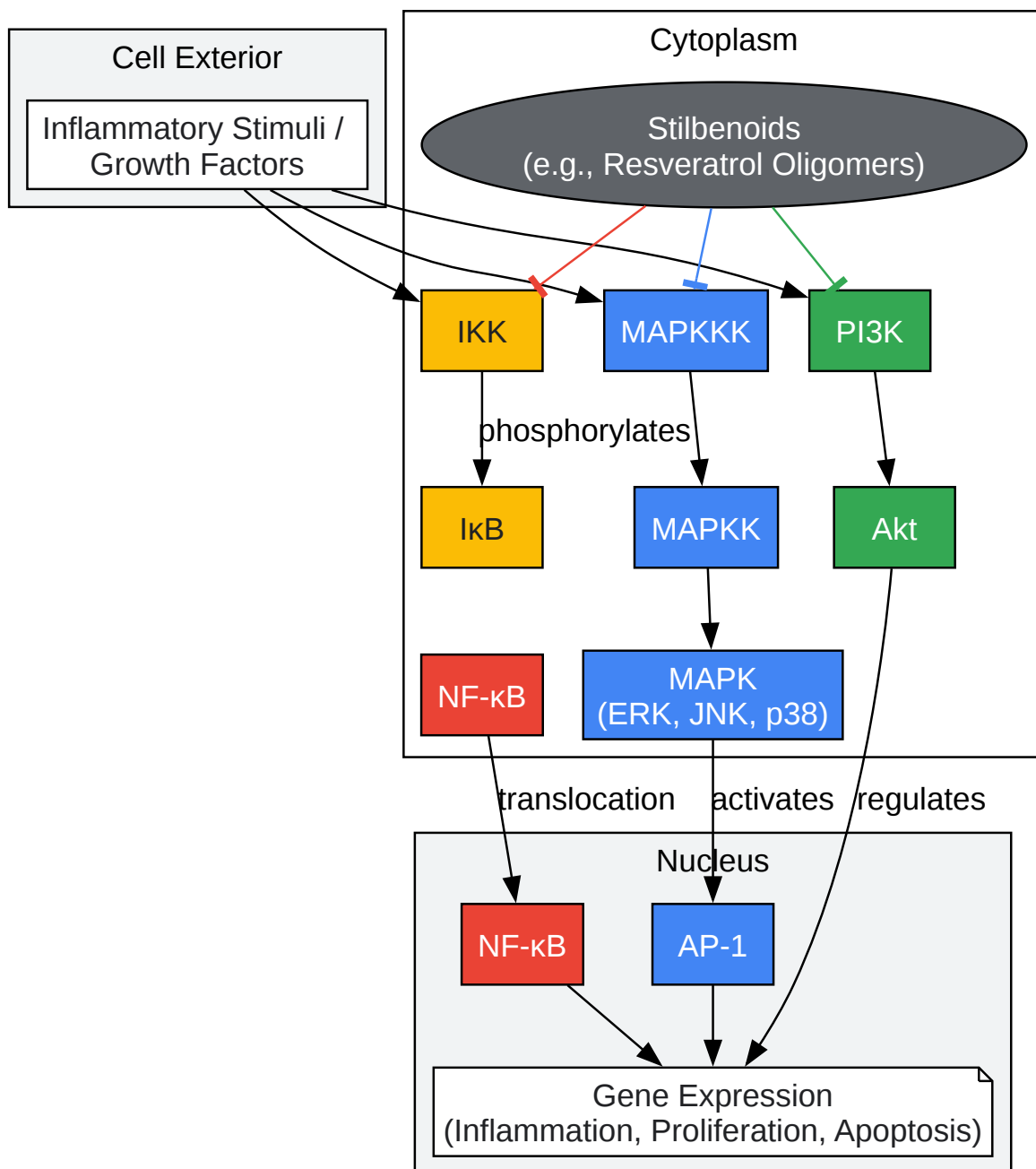
Signaling Pathways Modulated by Stilbenoids

While the specific signaling pathways modulated by **Viniferol D** have not been elucidated, research on resveratrol and other stilbenoids provides a framework for its potential mechanisms of action. Key pathways implicated in the biological activities of stilbenoids include:

- **NF-κB Signaling Pathway:** Stilbenoids have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory and pro-survival genes.^[11]

- MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) cascades (including ERK, JNK, and p38) are crucial in regulating cell proliferation, differentiation, and apoptosis. Stilbenoids can modulate these pathways to exert their anticancer and anti-inflammatory effects.[\[11\]](#)
- PI3K/Akt Signaling Pathway: This pathway is central to cell survival and proliferation. Some stilbenoids have been found to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[\[3\]](#)[\[4\]](#)

Diagram 2: General Signaling Pathways Modulated by Stilbenoids



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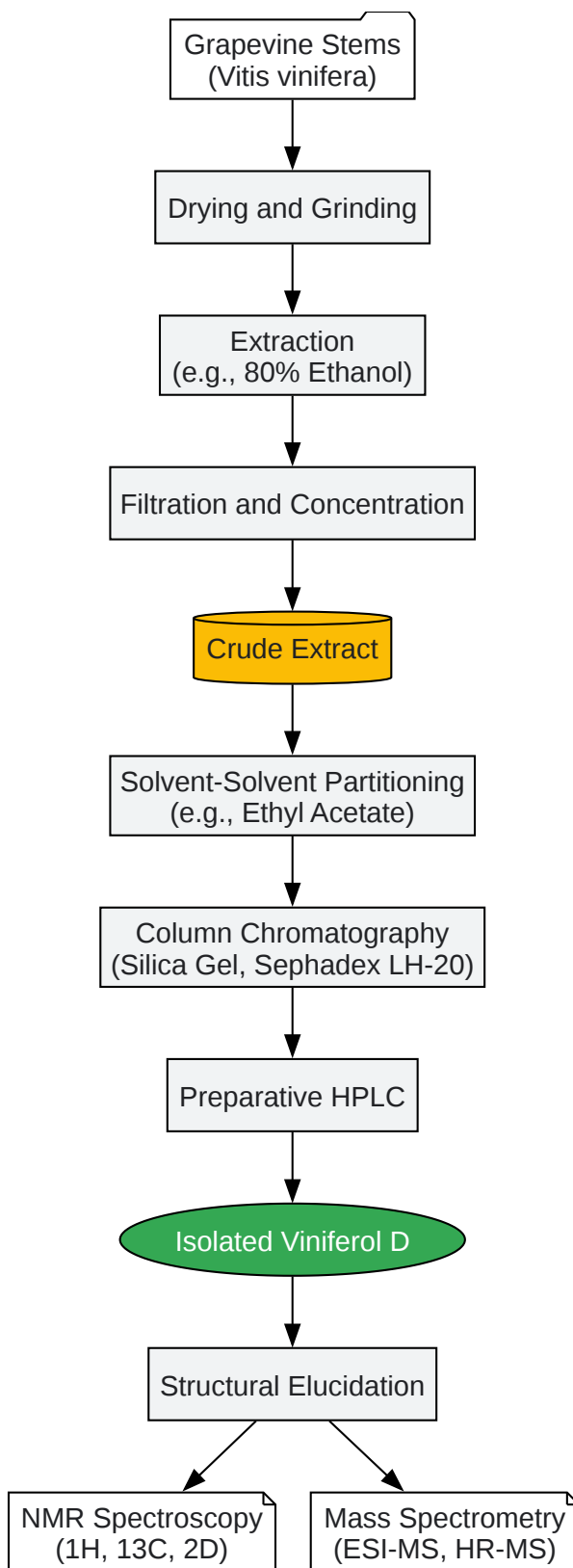
Caption: Overview of key signaling pathways targeted by stilbenoids.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Viniferol D** are not readily available in a single, comprehensive source. However, based on the literature describing the isolation of stilbenoids from *Vitis vinifera* stems, a general workflow can be outlined.

General Workflow for Isolation and Characterization

Diagram 3: Experimental Workflow for Stilbenoid Isolation



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Caption: General workflow for isolating stilbenoids from grapevine stems.

Methodological Details from Literature

- Extraction: Dried and powdered grapevine stems are typically extracted with a polar solvent such as 80% ethanol.[13]
- Fractionation: The crude extract is often subjected to liquid-liquid partitioning, for example, with ethyl acetate, to enrich the phenolic fraction.[9]
- Chromatography: The enriched fraction is then subjected to various chromatographic techniques for separation.
 - Column Chromatography: Silica gel and Sephadex LH-20 are commonly used stationary phases for the initial separation of compounds.
 - Preparative High-Performance Liquid Chromatography (HPLC): This technique is employed for the final purification of individual compounds like **Viniferol D**.[8]
- Structural Elucidation: The structure of the isolated compound is determined using a combination of spectroscopic methods.
 - Mass Spectrometry (MS): Electrospray ionization (ESI-MS) and high-resolution mass spectrometry (HR-MS) are used to determine the molecular weight and elemental composition.[12]
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule.[8]

Conclusion and Future Directions

Viniferol D, a resveratrol trimer from *Vitis vinifera* stems, represents a promising lead compound for drug discovery due to its classification within the pharmacologically active family of resveratrol oligomers. While current research points towards its potential cytotoxic, anti-inflammatory, and antioxidant activities, a significant knowledge gap exists regarding the specific biological effects and quantitative data for the purified compound. Future research should focus on the targeted isolation of **Viniferol D** in sufficient quantities to enable comprehensive biological screening. Elucidating its specific molecular targets and its effects on

key signaling pathways will be crucial for understanding its mechanism of action and for the development of potential therapeutic applications. The synthesis of **Viniferol D** and its analogs could also open up new avenues for structure-activity relationship studies and the optimization of its pharmacological profile.

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